ethyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate
Overview
Description
Ethyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is a synthetic organic compound that features a complex structure with a tetrahydro-2H-pyran ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diene, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Benzoate Ester: The benzoate ester can be formed through an esterification reaction between benzoic acid and ethanol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the tetrahydro-2H-pyran derivative with the benzoate ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and efficiency. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ester or amide groups.
Scientific Research Applications
Ethyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structural motifs, such as other tetrahydro-2H-pyran derivatives or benzoate esters.
Uniqueness: The combination of the tetrahydro-2H-pyran ring, phenyl group, and benzoate ester in a single molecule provides unique chemical and biological properties that may not be present in other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit promising biological activities, making it a valuable subject for further research and development.
Properties
IUPAC Name |
ethyl 4-[(4-phenyloxane-4-carbonyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-19(23)16-8-10-18(11-9-16)22-20(24)21(12-14-25-15-13-21)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTFRABICRYNCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.